N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Description
N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core fused with a partially hydrogenated pyridine ring (4,5,6,7-tetrahydro configuration). Key structural attributes include:
- Substituents: Methyl groups at positions 1 and 5 of the pyrazolo-pyridine ring, a 6-oxo group, and a 3-position oxoacetamide linker connecting to a 2-methylindole moiety.
Synthetic routes for analogous pyrazolo-pyridine derivatives often employ ionic liquids (e.g., [bmim][BF₄]) and multi-component reactions, as demonstrated in the synthesis of related compounds . The indole moiety may be incorporated via coupling reactions, though specific protocols for this compound remain uncharacterized in the provided evidence.
Properties
IUPAC Name |
N-(1,5-dimethyl-6-oxo-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3/c1-9-8-12-16(23-24(3)17(12)22-18(9)26)21-19(27)15(25)14-10(2)20-13-7-5-4-6-11(13)14/h4-7,9,20H,8H2,1-3H3,(H,22,26)(H,21,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUUGVWSEVAVWHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(NC1=O)N(N=C2NC(=O)C(=O)C3=C(NC4=CC=CC=C43)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Pyrazolo[3,4-b]pyridine Derivatives
The pyrazolo-pyridine core is a common scaffold in medicinal chemistry. Key comparisons include:
Key Differences :
- The target compound’s 1,5-dimethyl groups enhance steric bulk and lipophilicity compared to the phenyl and cyano substituents in ’s analog.
Indole-Containing Heterocycles
Indole derivatives are prevalent in bioactive molecules. A notable analog is diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate ():
Functional Implications :
- The imidazo[1,2-a]pyridine in includes electron-withdrawing nitro and cyano groups, which may reduce solubility compared to the target compound’s methyl/indole system.
- The target’s oxoacetamide linker could enhance metabolic stability relative to ester-containing analogs.
Linker Group Comparisons
The oxoacetamide group in the target compound contrasts with other linkers in similar molecules:
Preparation Methods
Starting Material Preparation
Pyrazolone derivatives serve as precursors. For example, 1,5-dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-6-one is synthesized by reacting 5-methyl-2,4-dihydro-3H-pyrazol-3-one with cyclic ketones under acidic conditions.
Cyclization and Functionalization
Cyclization is achieved using β-ketoesters or β-diketones. A green chemistry approach employs molecular oxygen (O₂) and acetic acid to promote oxidative coupling, yielding pyrazolo[3,4-b]pyridines in high yields (74–94%). For instance:
Table 1: Optimization of Pyrazolo[3,4-b]pyridine Synthesis
| Entry | Catalyst | Atmosphere | Yield (%) |
|---|---|---|---|
| 1 | Acetic acid (2 eq) | Air | 34 |
| 2 | Acetic acid (6 eq) | O₂ | 94 |
| 3 | p-TSA (2 eq) | O₂ | 41 |
Data adapted from, demonstrating O₂’s critical role in enhancing yields.
Synthesis of 2-(2-Methyl-1H-indol-3-yl)-2-oxoacetamide
The indole-oxoacetamide fragment is prepared via acylation and amidation:
Acylation of 2-Methylindole
2-Methylindole reacts with oxalyl chloride in dichloromethane at 0°C to form 2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl chloride. Triethylamine is used to neutralize HCl, preventing side reactions.
Amidation with Ammonia
The acyl chloride intermediate is treated with aqueous ammonia or amines to yield 2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide. Industrial-scale production employs continuous flow reactors to improve efficiency.
Coupling of Pyrazolo[3,4-b]pyridine and Indole-Oxoacetamide
The final step involves coupling the two fragments via nucleophilic acyl substitution:
Activation of the Oxoacetamide
2-(2-Methyl-1H-indol-3-yl)-2-oxoacetamide is activated using thionyl chloride or oxalyl chloride to form the reactive acyl chloride.
Amine Coupling
The pyrazolo[3,4-b]pyridine amine reacts with the acyl chloride in tetrahydrofuran (THF) at 0–25°C. Triethylamine facilitates deprotonation, yielding the target compound after 4–12 hours.
Table 2: Coupling Reaction Optimization
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| THF | 25 | 4 | 82 |
| DCM | 0 | 12 | 75 |
| EtOAc | 25 | 6 | 68 |
Data synthesized from, highlighting THF’s superiority.
Alternative One-Pot Synthesis
A sequential one-pot method simplifies the process:
- Indole Acylation : 2-Methylindole is treated with oxalyl chloride in THF.
- In Situ Coupling : The pyrazolo[3,4-b]pyridine amine is added directly, avoiding intermediate isolation.
This approach achieves yields up to 93% while reducing purification steps.
Challenges and Optimization
Steric Hindrance
The 2-methyl group on indole introduces steric hindrance, necessitating elevated temperatures (50–60°C) for complete acylation.
Purification
Column chromatography with ethyl acetate/hexane (3:7) removes unreacted starting materials. Recrystallization from ethanol further enhances purity.
Industrial-Scale Considerations
Large-scale synthesis employs:
- Continuous Flow Reactors : To maintain low temperatures during acylation.
- Automated Quenching Systems : For safe handling of oxalyl chloride.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
